molecular formula C14H13NOS B14899808 n-Allyl-3-phenylthiophene-2-carboxamide

n-Allyl-3-phenylthiophene-2-carboxamide

Cat. No.: B14899808
M. Wt: 243.33 g/mol
InChI Key: RAEVUNGPSYSCPH-UHFFFAOYSA-N
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Description

n-Allyl-3-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom and a phenyl substituent at the 3-position of the thiophene ring. These compounds belong to a broader class of aromatic amides with applications in medicinal chemistry and materials science. The allyl group may influence reactivity, solubility, and biological activity compared to other substituents (e.g., nitro or chloro groups) .

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

3-phenyl-N-prop-2-enylthiophene-2-carboxamide

InChI

InChI=1S/C14H13NOS/c1-2-9-15-14(16)13-12(8-10-17-13)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16)

InChI Key

RAEVUNGPSYSCPH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-3-phenylthiophene-2-carboxamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with allylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-3-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of n-Allyl-3-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The allyl variant would likely require a modified synthetic approach, such as using allylamine instead of aniline in the coupling step . Yields may vary due to steric effects from the allyl group.
  • Structural Flexibility : Substituents like nitro or allyl groups influence dihedral angles between aromatic rings. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits smaller dihedral angles (8.50–13.53°) compared to its furan analog (9.71°) , suggesting enhanced planarity in thiophene derivatives.

Crystallographic and Supramolecular Behavior

  • Crystal Packing : N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions instead of classical hydrogen bonds, leading to layered molecular packing . The allyl group’s bulkiness could disrupt this arrangement, favoring amorphous phases.
  • Hydrogen Bonding : Intramolecular S(6) ring motifs are common in nitro-substituted analogs , whereas allyl-substituted derivatives might prioritize intermolecular interactions due to conformational flexibility.

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